molecular formula C17H22ClNO3 B14903955 tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate

tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate

Cat. No.: B14903955
M. Wt: 323.8 g/mol
InChI Key: VAIIJYZOBWVGGE-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a benzofuran ring fused to a piperidine moiety, with a tert-butyl carbamate protecting group and a chlorine substituent at position 5. This scaffold is commonly utilized in medicinal chemistry as a synthetic intermediate, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or kinase inhibitors . The tert-butyl carbamate group enhances solubility and stability during multi-step syntheses, while the chlorine atom may influence electronic properties and binding affinity in downstream derivatives.

Properties

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8 g/mol

IUPAC Name

tert-butyl 6-chlorospiro[3H-1-benzofuran-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H22ClNO3/c1-16(2,3)22-15(20)19-8-6-17(7-9-19)11-12-4-5-13(18)10-14(12)21-17/h4-5,10H,6-9,11H2,1-3H3

InChI Key

VAIIJYZOBWVGGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(O2)C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a benzofuran derivative with a piperidine moiety under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for creating novel compounds with potential biological activity .

Biology: In biological research, this compound can be used to study the interactions between spirocyclic molecules and biological targets. Its structure allows for the exploration of new binding sites and mechanisms of action .

Medicine: Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets .

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and polymer synthesis .

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Heterocycle Substituent(s) Molecular Formula Molecular Weight Purity/Physical Data Reference ID
tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate Benzofuran Cl at position 6 C₁₈H₂₁ClN₂O₃ 364.83 g/mol N/A (target compound)
tert-Butyl 6-hydroxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate Chromane OH at position 6, 4-oxo C₁₈H₂₃NO₅ 341.38 g/mol 98% purity
tert-Butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate Benzoxazepine F at position 6 C₁₉H₂₅FN₂O₃ 364.42 g/mol >99% purity, pharma grade
tert-Butyl 6-bromo-4-oxo-3,4-dihydro-1'H-spiro[1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate Benzoxazine Br at position 6, 4-oxo C₁₇H₂₁BrN₂O₄ 397.26 g/mol 95% purity, mp 226–227°C
tert-Butyl 6'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate Quinoline Cl at position 6' C₁₉H₂₄ClN₃O₂ 385.87 g/mol N/A
Key Observations:
  • Heterocycle Influence: Replacement of benzofuran with chromane (), benzoxazepine (), or quinoline () alters rigidity and electronic properties. Benzoxazepine and benzoxazine analogs may exhibit enhanced hydrogen-bonding capacity due to additional heteroatoms.
  • Substituent Effects: Chlorine (Cl) vs. Hydroxy (OH) and Oxo (4-oxo) Groups: The hydroxy group in increases polarity, while the 4-oxo group in may facilitate keto-enol tautomerism, affecting reactivity . Fluorine (F): The fluoro-substituted compound () likely exhibits improved metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .

Biological Activity

tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure

The compound is characterized by a spiro structure that combines a benzofuran moiety with a piperidine ring. This unique configuration is thought to contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cells

In a study examining the effects of this compound on breast cancer cells, it was observed that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The compound exhibited an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent activity (see Table 1) .

Cell Line IC50 (µM) Mechanism
MCF-715Induces apoptosis
A54920Cell cycle arrest

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. It was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In antimicrobial assays, this compound showed significant inhibitory effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 5 µg/mL. However, it was less effective against Escherichia coli, showing no significant activity (see Table 2) .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus5
Escherichia coli>100

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Studies indicate that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Research Findings

In vitro studies revealed that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages. This suggests its potential as an anti-inflammatory agent in therapeutic applications .

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